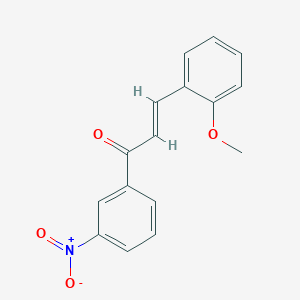

(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-methoxyphenyl group at the β-position and a 3-nitrophenyl group at the α-position (CAS: 1227297-66-6) . The electron-donating methoxy group and electron-withdrawing nitro group create a push-pull electronic system, influencing its photophysical, electronic, and biological properties. Chalcones of this type are studied for applications in nonlinear optics (NLO), pharmaceuticals, and organic electronics due to their conjugated π-system and tunable substituent effects.

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(11-13)17(19)20/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMOHYMUMTQBM-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-methoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Epoxides or carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

The electronic properties of chalcones are highly sensitive to substituent positioning and polarity. Below is a comparative analysis of key derivatives:

Key Findings :

- The methoxy group at the β-position in the target compound enhances electron delocalization compared to methyl or chloro substituents, leading to a moderate HOMO-LUMO gap (~3.8 eV) .

- Nitro groups at the α-position universally lower LUMO energies, but pairing with electron-donating groups (e.g., 4-dimethylamino) maximizes NLO responses .

- Halogen substituents (e.g., Cl, F) improve thermal stability and alter π-stacking interactions in crystallographic studies .

Photophysical Behavior in Solution

Solvent polarity significantly impacts chalcone photophysics. For example:

- The target compound exhibits solvatochromism, with absorption maxima (λmax) shifting from 350 nm in hexane to 385 nm in ethanol due to dipole-dipole interactions .

- In contrast, (2E)-3-(4-dimethylaminophenyl)-1-(3-nitrophenyl)prop-2-en-1-one shows a larger bathochromic shift (Δλ = 45 nm) in polar solvents, attributed to intramolecular charge transfer (ICT) .

Crystallographic and Structural Insights

- Methoxy-substituted chalcones (e.g., (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) crystallize in monoclinic systems (space group P21/c) with intermolecular C–H···O hydrogen bonds stabilizing the lattice .

- Nitro groups induce planar conformations, favoring π-π interactions critical for solid-state optical properties .

Biological Activity

(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a member of the chalcone class, exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural features of this compound, particularly the methoxy and nitro substituents, play a crucial role in its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. Its molecular formula is , and it has a molecular weight of 283.279 g/mol. The structure features an α,β-unsaturated carbonyl system that is characteristic of chalcones, which is pivotal for their biological interactions.

The mechanism by which this compound exerts its biological effects is complex and involves several pathways:

- Inhibition of Cancer Cell Proliferation : Studies indicate that chalcones can inhibit key signaling pathways involved in cancer progression, notably the STAT3 and NF-κB pathways. These pathways are critical for cell proliferation and survival in various cancers .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in tumorigenic contexts .

- Antimicrobial Activity : Chalcones generally exhibit antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The IC50 values for these cell lines suggest potent activity, often lower than that of established chemotherapeutics .

- Mechanistic Insights : The presence of methoxy and nitro groups enhances its ability to interact with cellular targets, potentially increasing lipophilicity and bioavailability. This structural modification is crucial for overcoming drug resistance mechanisms commonly seen in cancer therapies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Spectrum of Activity : It has been tested against various bacterial strains and fungi. The results indicate significant inhibition zones compared to control groups, suggesting effective antimicrobial properties .

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms / Cell Lines | IC50 / MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7, A549, HT-29 | Varies (low values) | Inhibition of STAT3/NF-kB signaling |

| Antimicrobial | E. coli, S. aureus | Varies | Disruption of cell membrane integrity |

Case Studies

Several case studies illustrate the biological activity of this compound:

-

In Vitro Study on Breast Cancer Cells :

- Researchers observed that treatment with this chalcone derivative resulted in a significant decrease in cell viability after 48 hours.

- Flow cytometry analysis revealed an increase in apoptotic cells, confirming its pro-apoptotic effect.

-

Antimicrobial Efficacy Against Bacterial Strains :

- A study demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The compound was effective at low concentrations, indicating potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing (2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 3-nitrobenzaldehyde under alkaline conditions (e.g., NaOH/ethanol). Characterization involves:

- Spectroscopy : IR (to confirm carbonyl and nitro groups), H NMR (to verify alkene proton coupling and substituent integration), and HR-MS (for molecular ion confirmation) .

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves the three-dimensional structure, confirming the E-configuration and bond parameters .

Q. How can the E-configuration of this chalcone derivative be confirmed experimentally and theoretically?

- Methodological Answer :

- Experimental : XRD provides direct evidence of the E-configuration by visualizing the dihedral angle between aromatic rings and the planarity of the α,β-unsaturated ketone system .

- Theoretical : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometry and UV-Vis spectra. A strong correlation between computed and experimental λmax (e.g., ~350 nm) validates the configuration .

Advanced Research Questions

Q. How do researchers address discrepancies between experimental and computational data in structural analysis?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=O or C=C deviations >0.02 Å) are resolved by:

- Multi-method validation : Cross-checking XRD data with spectroscopic results (e.g., H NMR coupling constants for alkene protons, J ≈ 15–16 Hz for trans-configuration) .

- Computational refinement : Adjusting DFT basis sets or incorporating solvent effects (e.g., PCM models) to better align with experimental observations .

Q. What strategies evaluate the nonlinear optical (NLO) properties of this compound, and what challenges arise in correlating crystal packing with NLO activity?

- Methodological Answer :

- Evaluation : Hyper-Rayleigh scattering (HRS) or Kurtz-Perry powder technique measures second-harmonic generation (SHG). DFT-derived hyperpolarizability (β) values predict NLO efficiency .

- Challenges : Non-centrosymmetric crystal packing (required for SHG) is influenced by substituent polarity and intermolecular interactions (e.g., C–H···O, π-π stacking). For example, strong electron-withdrawing nitro groups enhance dipole alignment but may disrupt packing symmetry .

Q. What methodological considerations are critical when assessing antimicrobial efficacy against resistant bacterial strains?

- Methodological Answer :

- Assay design : Use standardized microdilution (e.g., CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic insights : Combine docking studies (targeting bacterial enzymes like DNA gyrase) with ROS (Reactive Oxygen Species) generation assays to differentiate bactericidal vs. bacteriostatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.